4,4'-Dichlorodiphenyl sulfone

Polymer Chemistry Nucleophilic Aromatic Substitution Poly(ether sulfone) Synthesis

Achieving high molecular weight and thermal stability in polysulfone and polyethersulfone polymers requires a monomer with >99.0% 4,4'-isomer purity. Lower-purity grades introduce angular defects that degrade Tg and mechanical performance. - **Critical for PES, PSU, PPSU**: Enables linear chain growth and glass transition temperatures up to 220°C. - **PEMFC-grade option**: Sulfonated derivatives show 50% lower H₂ crossover vs. Nafion 212. - **Supply certainty**: Stocked in research to pilot quantities with COA verifying isomer purity.

Molecular Formula C12H8Cl2O2S
Molecular Weight 287.2 g/mol
CAS No. 80-07-9
Cat. No. B033224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dichlorodiphenyl sulfone
CAS80-07-9
SynonymsBis(p-chlorophenyl)sulfone;  1,1’-Sulfonylbis(4-chlorobenzene);  4,4’-Dichlorodiphenyl Sulfone;  4-Chloro-1-(4-chlorophenylsulfonyl)benzene;  4-Chlorophenyl Sulfone;  B 0810;  Bis(4-chlorophenyl) Sulfone;  Bis(p-chlorophenyl) Sulfone;  Di-p-chlorophenyl Sulf
Molecular FormulaC12H8Cl2O2S
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
InChIKeyGPAPPPVRLPGFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
Soluble in ethanol and chloroform.
Slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dichlorodiphenyl Sulfone Procurement Guide


4,4′-Dichlorodiphenyl sulfone (DCDPS), an aromatic sulfone with the formula (ClC₆H₄)₂SO₂, is a foundational electrophilic monomer for high-performance thermoplastics [1]. It serves as the key building block for poly(ether sulfone) (PES), polysulfone (PSU), and polyphenylsulfone (PPSU) engineering plastics, imparting thermal stability and chemical resistance [2]. Its commercial utility hinges on high isomeric purity (>99.0% 4,4′-isomer) to ensure linear, high-molecular-weight polymer chains essential for optimal material performance [3].

Electrophilic monomer for nucleophilic aromatic substitution polymerization
Key building block for PES, PSU, and PPSU high-performance thermoplastics
High 4,4′-isomer purity required to ensure linear polymer chains

Substitution Risks for 4,4'-Dichlorodiphenyl Sulfone


Substituting DCDPS with alternative aryl halides or sulfones introduces significant risks to polymerization outcomes and final material properties. For instance, replacing DCDPS with the more reactive 4,4′-difluorodiphenyl sulfone (DFDPS) fundamentally alters the kinetics, leading to higher yields of cyclic oligomers and potentially lower molecular weights [1]. Conversely, less reactive analogs like 4,4′-dichlorodiphenyl sulfide (DCDPS) require harsher conditions and may compromise the thermal stability of the resultant polymer [2]. Furthermore, the use of non-4,4′-isomers or lower-purity DCDPS results in angular, non-linear polymer chains, severely degrading mechanical and thermal performance [3].

Reactivity mismatch with 4,4′-difluorodiphenyl sulfone
More reactive analog favors cyclic oligomers and may limit molecular weight build-up.
Harsher conditions with 4,4′-dichlorodiphenyl sulfide
Less reactive sulfide requires higher temperatures that can compromise thermal stability of the polymer.
Isomer purity determines chain linearity
Non-4,4′-isomers introduce kinked, angular backbones that degrade mechanical and thermal performance.

4,4'-Dichlorodiphenyl Sulfone Evidence Guide


Polycondensation Reactivity: DCDPS vs. DFDPS

DCDPS exhibits significantly lower reactivity in nucleophilic aromatic substitution polycondensations compared to 4,4′-difluorodiphenyl sulfone (DFDPS). This difference directly impacts achievable conversion and molecular weight [1]. In direct comparison, polymerizations using DCDPS yield lower conversions, lower molecular weights, and a lower fraction of cyclic oligomers [2].

Polycondensation Reactivity
Head-to-head
DCDPS: lower conversions; difficult >99.9%
vs
DFDPS: higher conversions, high MW
DCDPS offers controlled reaction that limits cyclization, but challenges ultra-high molecular weight.
Reported under similar polycondensation conditions.
Polymer Chemistry Nucleophilic Aromatic Substitution Poly(ether sulfone) Synthesis

Glass Transition Temperature: PES vs. PSU

The choice of bisphenol co-monomer with DCDPS dictates the final polymer's glass transition temperature (Tg), a critical performance metric. Polyethersulfone (PES), derived from DCDPS and bisphenol S, exhibits a Tg of approximately 220°C [1]. In contrast, polysulfone (PSU), derived from DCDPS and bisphenol A, has a Tg of approximately 195°C [2].

Glass Transition (Tg)
Cross-study comparable
PES (Bisphenol S): ~220°C
vs
PSU (Bisphenol A): ~195°C
ΔTg ≈ 25°C
Bisphenol S co-monomer yields polymer with higher thermal stability.
Measured by DSC after standard polycondensation.
Polymer Science Thermal Properties High-Performance Thermoplastics

Tensile Strength: PES vs. PSU

The mechanical performance of DCDPS-based polymers varies significantly with co-monomer choice. Pure polyethersulfone (PES) derived from DCDPS and bisphenol S exhibits a tensile strength of approximately 58 MPa [1]. Cross-linked polysulfone (PSU) variants based on DCDPS, bisphenol A, and hexafluorobisphenol A (6AF) demonstrate higher tensile strengths in the range of 64–77 MPa [2].

Tensile Strength
Cross-study comparable
PES: ~58 MPa
vs
Cross-linked PSU: 64–77 MPa
10–33% higher
Cross-linked PSU formulations enable tunable mechanical enhancement.
Solution-cast films; standard tensile testing.
Polymer Engineering Mechanical Properties Materials Science

Isomeric Purity Impact on Polymer Linearity

The isomeric purity of DCDPS is critical. Industrial patents explicitly state that exclusively the 4,4′-isomer forms linear, non-angular polymers that possess the desired product properties, including chemical and thermal stability [1]. The presence of 2,4′- and 3,4′-isomers disrupts chain packing and reduces performance. Commercial high-purity DCDPS is specified at >99.0% 4,4′-isomer [2].

Isomeric Purity
Class-level
>99.0% 4,4′-isomer recommended
High purity prevents angular defects and maintains polymer performance.
Patent literature requirement; class-level inference.
Monomer Purity Polymer Synthesis Thermal Properties

Hydrogen Crossover: SPSSF40 vs. Nafion 212

Disulfonated poly(sulfide sulfone) (SPSSF) copolymers synthesized from DCDPS and 3,3′-disulfonate-4,4′-dichlorodiphenylsulfone (SDCDPS) yield proton exchange membranes with excellent performance. Specifically, the SPSSF40 membrane exhibits H₂ crossover density only 50% of that of the industry-standard Nafion 212 membrane [1].

H₂ Crossover Density
Head-to-head
SPSSF40 membrane: 50% of Nafion 212 crossover
Sulfonated DCDPS copolymer reduces fuel crossover for better efficiency.
Fuel cell testing; DMAc-cast membranes.
Proton Exchange Membrane Fuel Cells Polymer Electrolyte

4,4'-Dichlorodiphenyl Sulfone Application Scenarios


PES for High-Heat Medical and Aerospace

For applications demanding continuous use at elevated temperatures, such as sterilizable medical devices (e.g., surgical trays, dental equipment) or aerospace interior components, DCDPS is the monomer of choice. When polymerized with bisphenol S, it yields PES with a glass transition temperature (Tg) of approximately 220°C, which is 25°C higher than the alternative polysulfone (PSU) derived from DCDPS and bisphenol A [1]. This higher Tg ensures sustained mechanical integrity and dimensional stability in high-heat environments [2].

PSU for High-Tensile Structural Applications

When high tensile strength is the primary requirement, DCDPS can be utilized to synthesize tailored polysulfone (PSU) copolymers. By incorporating specific co-monomers like hexafluorobisphenol A (6AF) and employing cross-linking strategies, DCDPS-based PSU films can achieve tensile strengths in the range of 64–77 MPa, representing a 10–33% improvement over base polyethersulfone (PES) at approximately 58 MPa [1]. This makes such formulations ideal for structural components in water treatment systems, industrial machinery, and automotive under-hood parts.

Proton Exchange Membranes for Fuel Cells

For proton exchange membrane fuel cell (PEMFC) development, DCDPS serves as a critical precursor for advanced hydrocarbon-based membranes. Sulfonated copolymers derived from DCDPS, such as disulfonated poly(sulfide sulfone) (SPSSF), demonstrate a 50% reduction in hydrogen crossover density compared to the perfluorinated benchmark, Nafion 212 [1]. This lower fuel crossover translates directly to improved fuel efficiency and reduced parasitic losses, positioning DCDPS-based PEMs as promising alternatives for next-generation fuel cell stacks.

High-Purity Monomer for Linear Architectures

In any polymerization aiming for maximum thermal stability, chemical resistance, and mechanical performance, the procurement of high-purity DCDPS (>99.0% 4,4′-isomer) is mandatory. Lower purity grades containing 2,4′- and 3,4′-isomers introduce angular defects in the polymer backbone, drastically reducing the material's glass transition temperature, tensile strength, and resistance to harsh chemicals [1]. This makes high-purity DCDPS the essential starting material for all high-performance polysulfone and polyethersulfone manufacturing processes.

Application
Selection Property
Validation Focus
High-heat medical & aerospace components
PES via bisphenol S (high Tg route)
Sustained mechanical integrity at elevated temperature
High-tensile structural parts
Cross-linked PSU formulations
Tensile strength enhancement via co-monomer design
Proton exchange membrane fuel cells
Sulfonated copolymer membranes
Reduced H₂ crossover vs perfluorinated benchmarks
Linear high-performance polymer synthesis
High isomeric purity grade
Chain linearity and thermal/chemical resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Dichlorodiphenyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.